molecular formula C8H5F3O3 B1586434 3-hydroxy-5-(trifluoromethyl)benzoic Acid CAS No. 328-69-8

3-hydroxy-5-(trifluoromethyl)benzoic Acid

Cat. No. B1586434
CAS RN: 328-69-8
M. Wt: 206.12 g/mol
InChI Key: BJUOAPFXYPEEMK-UHFFFAOYSA-N
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Description

3-hydroxy-5-(trifluoromethyl)benzoic acid, also known as 3-hydroxy-5-(trifluoromethyl)benzoate, is an organic compound that has been widely studied due to its potential applications in various fields. It is a white crystalline solid with a molecular formula of C7H4F3O3. It is a derivative of benzoic acid, and is structurally related to other compounds such as 3-hydroxy-4-methoxybenzoic acid and 3-hydroxy-4-nitrobenzoic acid. 3-hydroxy-5-(trifluoromethyl)benzoic acid has a wide range of uses in scientific research, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in the synthesis of other organic compounds, and as a biochemical probe.

Scientific Research Applications

Biosynthesis and Natural Product Chemistry

  • Natural Product Biosynthesis : The precursor role of related compounds in the biosynthesis of a large group of natural products, including ansamycins, saliniketals, and mitomycins, has been explored. These studies highlight the molecular genetics, chemical, and biochemical perspectives of natural product biosynthesis (Kang, Shen, & Bai, 2012).

Fluorescence Probes and ROS Detection

  • Development of Fluorescence Probes : Novel fluorescence probes for detecting reactive oxygen species (ROS), specifically for distinguishing highly reactive species like hydroxyl radicals, have been designed using derivatives of benzoic acid. Such probes are crucial for understanding ROS's role in biological and chemical processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Supramolecular Chemistry and Liquid Crystals

  • Self-Assembly and Liquid Crystalline Phases : Research on semifluorinated tapered monodendrons containing crown ethers has demonstrated the fluorophobic effect inducing their self-assembly into supramolecular columnar dendrimers, exhibiting unique liquid crystalline phases. This illustrates the compound's significance in designing new materials with tailored properties (Percec, Johansson, Ungar, & Zhou, 1996).

Antibacterial Activity and Drug Development

  • Antibacterial Activity : Studies on novel hybrid derivatives of 3-hydroxy benzoic acid have shown potential antibacterial activity, underscoring the importance of such compounds in developing new chemotherapeutic agents and drug candidates (Satpute, Gangan, & Shastri, 2018).

Coordination Polymers and Metal-Organic Frameworks

  • Metal-Organic Frameworks (MOFs) : The use of derivatives in synthesizing MOFs for applications in sensing, magnetism, and photoluminescence highlights the structural versatility and functional potential of these compounds in materials science (Yang, Wen, Liu, Robbins, Wen, & Zhang, 2015).

Sensing and Detection Technologies

  • Ratiometric Fluorescence Probing : The development of benzothiazole-based aggregation-induced emission luminogens (AIEgens) for physiological pH sensing showcases the application of these compounds in creating sensitive and selective biosensors for monitoring health-related parameters (Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018).

properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUOAPFXYPEEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382459
Record name 3-hydroxy-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-5-(trifluoromethyl)benzoic Acid

CAS RN

328-69-8
Record name 3-hydroxy-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-5-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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